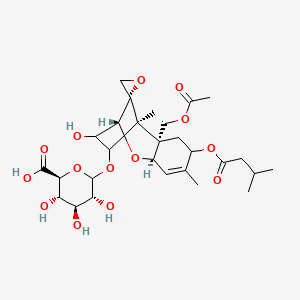

HT-2 Toxin 4-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

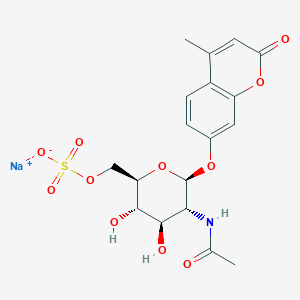

HT-2 Toxin 4-Glucuronide is a metabolite of T-2 toxin, which is the most toxic trichothecene mycotoxin . It exerts potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . The molecular formula of this compound is C₂₈H₄₀O₁₄ and its molecular weight is 600.61 .

Synthesis Analysis

The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products . Modified forms of T-2 toxin, including T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT but not MAPK . T-2–3-glucoside results from hydrolyzation of the corresponding parent mycotoxin and other metabolites by the intestinal microbiota, which leads to enhanced toxicity .Chemical Reactions Analysis

T-2 toxin is rapidly metabolised to a large number of products, HT-2 toxin being a major metabolite . The metabolizing enzymes CYP3A22, CYP3A29, and CYP3A46 in pigs, as well as the enzymes CYP1A5 and CYP3A37 in chickens, are able to catalyze T-2 toxin and HT-2 toxin to form the C-3′–OH metabolites .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Species-Specific Formation : Welsch and Humpf (2012) optimized a method for the enzymatic synthesis of HT-2 Toxin 4-Glucuronide and compared glucuronidation in liver microsomes of rats, mice, pigs, and humans. They observed distinct species-specific patterns of glucuronidation, highlighting the importance of this metabolite in different organisms (Welsch & Humpf, 2012).

Toxicokinetics and Metabolic Profile : Yang et al. (2018) investigated the toxicokinetics of HT-2 Toxin in rats and its metabolism in liver microsomes of various species, including humans. They identified hydroxylation, hydrolysis, and glucuronidation as the main metabolic pathways, with significant interspecies differences (Yang et al., 2018).

Metabolism in Farm Animals and Humans : Yang et al. (2017) studied the metabolism of T-2 Toxin in farm animals and humans in vitro, and in chickens in vivo. They identified various metabolites, including glucuronide binding metabolites, and reported substantial metabolic differences among species (Yang et al., 2017).

Enterohepatic Circulation in Rats : Coddington et al. (1989) examined the enterohepatic circulation of T-2 toxin metabolites, including this compound, in rats. Their studies indicated that these metabolites undergo significant enterohepatic circulation (Coddington et al., 1989).

Immunotoxicity Mechanism and Human Exposure : Wu et al. (2020) discussed the metabolism, immunotoxicity mechanism, and human exposure assessment of T-2 toxin and its modified forms, including this compound. They emphasized the role of various enzymes in the metabolism and the importance of understanding the immunotoxicity mechanisms (Wu et al., 2020).

Glucuronide Metabolites Identification : Gareis et al. (1986) identified glucuronide conjugates of T-2 toxin and diacetoxyscirpenol in rat bile, indicating the significance of these metabolites in the detoxification process (Gareis et al., 1986).

Wirkmechanismus

Increasing evidence has shown that autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists . Very recently, “immune evasion” activity was reported to be associated with this toxin; this activity is initiated inside cells and allows pathogens to escape the host immune response .

Safety and Hazards

T-2 toxin and HT-2 toxin are mycotoxins produced by various Fusarium species . They pose serious hazards to humans and animals and potentially cause severe economic impact to the cereal industry . The European Commission asked EFSA for a scientific opinion on the risk to human and animal health related to the presence of T-2 and HT-2 toxin in food and feed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOMOZSAYAVLW-BWMMPYHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)